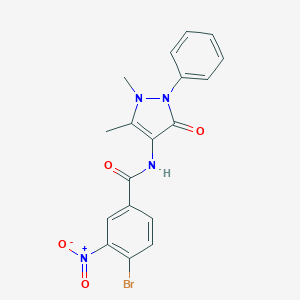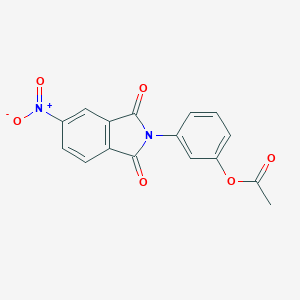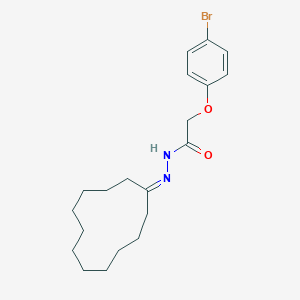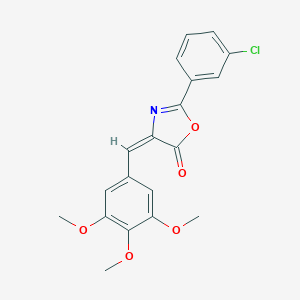![molecular formula C23H24N2O2 B386563 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B386563.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a methylphenoxy group, and a naphthylmethylene group attached to an acetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve:
Formation of the Phenoxy Intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate reagent to form the phenoxy intermediate.
Condensation Reaction: The phenoxy intermediate is then reacted with 2-naphthylmethyleneacetohydrazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide shares structural similarities with other hydrazide derivatives and phenoxy compounds.
- Similar compounds include 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and N’-(2-naphthylmethylene)acetohydrazide.
Uniqueness
The uniqueness of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H24N2O2/c1-16(2)21-11-8-17(3)12-22(21)27-15-23(26)25-24-14-18-9-10-19-6-4-5-7-20(19)13-18/h4-14,16H,15H2,1-3H3,(H,25,26)/b24-14+ |
InChI Key |
QJYIXZDTWVKLIA-ZVHZXABRSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


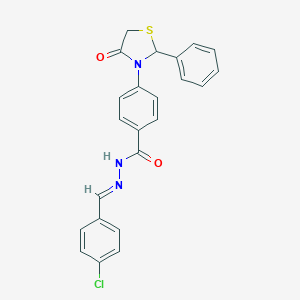
![4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE](/img/structure/B386487.png)
![N-(3-chlorobenzylidene)-N-{4-[(3-chlorobenzylidene)amino]phenyl}amine](/img/structure/B386488.png)
![N-{6-[2-(9-anthrylmethylene)hydrazino]-6-oxohexyl}-2-bromobenzamide](/img/structure/B386489.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386491.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid](/img/structure/B386492.png)
![N-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]benzamide](/img/structure/B386494.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386495.png)
![2-({[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-4-bromo-6-methoxyphenol](/img/structure/B386496.png)
![2-[4-(octyloxy)phenoxy]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B386497.png)
